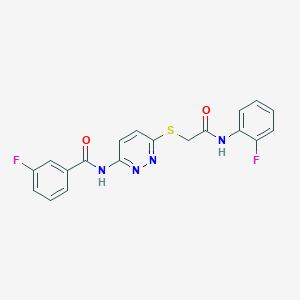

![molecular formula C12H10Br2O2 B2410893 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2386922-88-7](/img/structure/B2410893.png)

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as DBPC, is a chemical compound that has been widely used in scientific research. It is a bicyclic compound that contains two bromine atoms and a phenyl group. DBPC is synthesized through a complex reaction that involves the use of several reagents.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is involved in various chemical synthesis processes. For instance, it's related to the conversion of 2-phenylbicyclo[111]pentan-2-ol to 2-phenyl-bicyclo[111]pentane. This compound's oxidation leads to bicyclo[111]pentane-2-carboxylic acid, which can be further converted into a range of derivatives like amines, nitro derivatives, and phenyl ketones (Wiberg, Ross, Isbell, & Mcmurdie, 1993). Additionally, studies on the acidities of these compounds, including their pKa values, provide insights into their chemical behavior and potential applications in synthesis (Wiberg, 2002).

Application in Peptide Synthesis

Efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid has been developed, starting from [1.1.1]propellane. These rigid analogues of γ-aminobutyric acid have been successfully incorporated into linear and cyclic peptides using both solution chemistry and solid-phase techniques, demonstrating the compound's utility in peptide synthesis (Pätzel, Sanktjohanser, Doss, Henklein, & Szeimies, 2004).

X-ray Crystallography

The X-ray crystallography of related compounds, such as the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid, reveals important structural insights. For instance, the interbridgehead distance in the bicyclo[1.1.1]pentane cage and the arrangement of various functional groups have been characterized, contributing to the understanding of molecular structure and reactivity (Luger, Weber, Szeimies, & Pätzel, 2000).

Bridgehead-Bridgehead Interactions

Studies on the 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids provide insight into bridgehead-bridgehead interactions within the ring system. These interactions have implications for the reactivity and properties of such compounds, including their reactions with xenon difluoride and the relative ease of oxidation of their carboxylates (Adcock et al., 1999).

Homolytic Aromatic Alkylation

A practical method has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing the compound's utility in homolytic aromatic alkylation, a key technique in organic synthesis. This method is also significant for its application as a probe in biological studies, illustrating the compound's potential in medicinal chemistry (Thirumoorthi & Adsool, 2016).

Propriétés

IUPAC Name |

2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJQENGJRKPRFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2(Br)Br)C(=O)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone](/img/structure/B2410826.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)

![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)

![N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2410831.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)